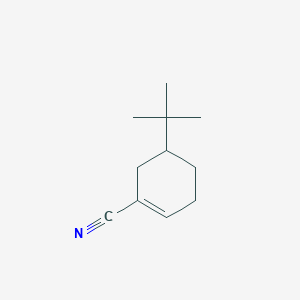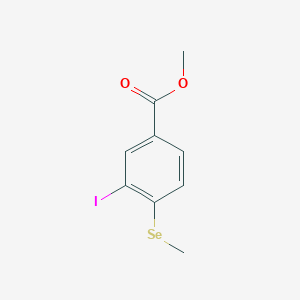
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester is an organic compound with the molecular formula C9H9IO2Se This compound is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are substituted with iodine and methylseleno groups, respectively The esterification of the carboxyl group with methanol results in the formation of the methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester typically involves a multi-step process:
Selenation: The methylseleno group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the iodinated benzoic acid with a methylseleno reagent, such as methylselenol or a methylseleno anion source.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the biological activity of organoselenium compounds, which are known for their antioxidant properties.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The methylseleno group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular redox status. This can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-iodo-, methyl ester: Similar structure but lacks the methylseleno group.
Benzoic acid, 4-iodo-, methyl ester: Similar structure but with the iodine atom at the 4th position.
Benzoic acid, 3-iodo-4-methyl-, methyl ester: Similar structure but with a methyl group instead of a methylseleno group.
Uniqueness
The presence of the methylseleno group in benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester imparts unique chemical and biological properties compared to its analogs. The selenium atom can participate in redox reactions, making the compound a potential antioxidant. Additionally, the combination of iodine and selenium in the same molecule can lead to synergistic effects in various applications.
Propriétés
Numéro CAS |
874764-42-8 |
|---|---|
Formule moléculaire |
C9H9IO2Se |
Poids moléculaire |
355.04 g/mol |
Nom IUPAC |
methyl 3-iodo-4-methylselanylbenzoate |
InChI |
InChI=1S/C9H9IO2Se/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3 |
Clé InChI |
HMUUONVLXFUDPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)[Se]C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)
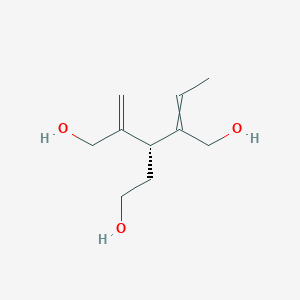
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)

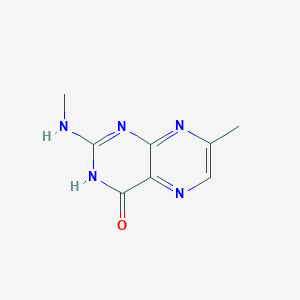
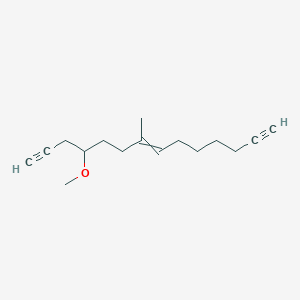
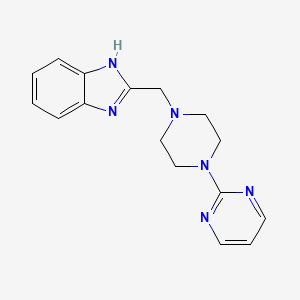
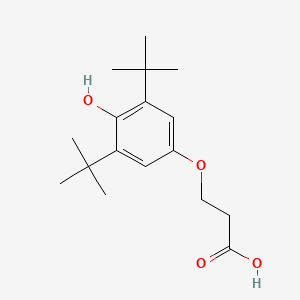
![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

